molecular formula C18H17NO2 B11842832 4-Methylphenethyl indolizine-7-carboxylate

4-Methylphenethyl indolizine-7-carboxylate

Cat. No.: B11842832
M. Wt: 279.3 g/mol
InChI Key: XLZCRLIPCGJOFY-UHFFFAOYSA-N
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Description

4-Methylphenethyl indolizine-7-carboxylate is a chemical compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenethyl indolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches can also be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenethyl indolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that 4-Methylphenethyl indolizine-7-carboxylate exhibits several significant biological activities:

Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in tumor cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways related to inflammation.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Molecules demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) through induction of apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing promising results that support further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 4-Methylphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Methylphenethyl indolizine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can make it a valuable compound for various scientific and industrial applications.

Biological Activity

4-Methylphenethyl indolizine-7-carboxylate is a compound belonging to the indolizine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a methyl group at the 4-position of the phenethyl moiety and a carboxylate group at the 7-position of the indolizine ring, contributes to its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
IUPAC Name2-(4-methylphenyl)ethyl indolizine-7-carboxylate
InChIInChI=1S/C18H17NO2/c1-14-4-6-15(7-5-14)9-12-21-18(20)16-8-11-19-10-2-3-17(19)13-16/h2-8,10-11,13H,9,12H2,1H3
Canonical SMILESCC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2

Biological Activity

Research indicates that this compound exhibits significant biological activities typical of indolizine derivatives. Notable activities include:

  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent in therapeutic applications .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in tumor cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
  • Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways related to inflammation .

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions and enhanced therapeutic effects.
  • Receptor Modulation : It has been shown to bind to various receptors, influencing signaling pathways that regulate cell proliferation and survival .

Comparative Analysis

To illustrate the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
1-Methylindolizine Methyl group at C-1Exhibits strong fluorescence properties
2-Indolizinone Carbonyl group at C-2Known for neuroprotective effects
Indolizine-3-carboxylic acid Carboxylic acid at C-3Displays significant anti-inflammatory activity
1-(Phenyl)indolizine Phenyl substituent at C-1Shows enhanced cytotoxicity against tumor cells

This table highlights the versatility of the indolizine scaffold while showcasing distinct biological activities that may differ from those of this compound.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Molecules demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) through induction of apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing promising results that support further exploration for clinical applications .

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-(4-methylphenyl)ethyl indolizine-7-carboxylate

InChI

InChI=1S/C18H17NO2/c1-14-4-6-15(7-5-14)9-12-21-18(20)16-8-11-19-10-2-3-17(19)13-16/h2-8,10-11,13H,9,12H2,1H3

InChI Key

XLZCRLIPCGJOFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2

Origin of Product

United States

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